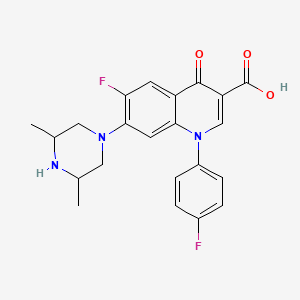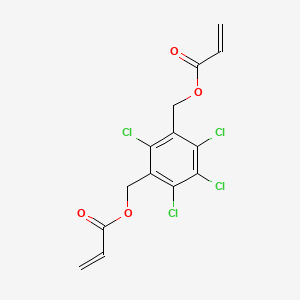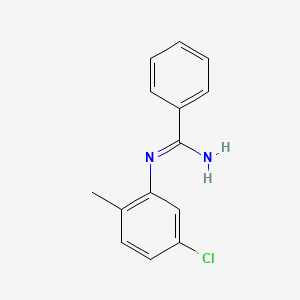
4-(((4-Amino-9,10-dihydro-9,10-dioxo-1-anthryl)amino)sulphonyl)toluene-3-sulphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(((4-Amino-9,10-dihydro-9,10-dioxo-1-anthryl)amino)sulphonyl)toluene-3-sulphonic acid: is a complex organic compound that features an anthracene core with amino and sulphonyl functional groups. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(((4-Amino-9,10-dihydro-9,10-dioxo-1-anthryl)amino)sulphonyl)toluene-3-sulphonic acid typically involves multiple steps:
Nitration and Reduction: The anthracene core is first nitrated to introduce nitro groups, which are then reduced to amino groups.
Sulphonation: The amino-anthracene derivative undergoes sulphonation to introduce sulphonyl groups.
Coupling Reaction: The sulphonated amino-anthracene is then coupled with toluene-3-sulphonic acid under specific conditions to form the final compound.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and anthracene moieties.
Reduction: Reduction reactions can occur at the sulphonyl groups, converting them to sulphonamide derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under acidic or basic conditions.
Major Products:
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: Products include sulphonamides and reduced anthracene derivatives.
Substitution: Products vary depending on the substituents introduced, such as halogenated or alkylated derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a precursor in the synthesis of dyes and pigments.
- Acts as a reagent in organic synthesis for introducing sulphonyl and amino groups.
Biology:
- Investigated for its potential as a fluorescent probe in biological imaging.
- Studied for its interactions with biomolecules such as proteins and nucleic acids.
Medicine:
- Explored for its potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
- Used in the development of diagnostic agents.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Employed in the formulation of advanced materials with specific properties.
Mécanisme D'action
The compound exerts its effects through various mechanisms:
Molecular Targets: It interacts with specific proteins and enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and inflammation.
Fluorescent Properties: Its anthracene core allows it to act as a fluorescent probe, enabling visualization of biological processes.
Comparaison Avec Des Composés Similaires
- 4-(((4-Amino-9,10-dihydro-9,10-dioxo-1-anthryl)amino)phenoxy)ethanol
- 4-(((4-Amino-9,10-dihydro-9,10-dioxo-1-anthryl)amino)phenyl)methanol
Uniqueness:
- The presence of both sulphonyl and toluene-3-sulphonic acid groups makes it unique compared to similar compounds.
- Its specific functional groups confer distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
71411-71-7 |
|---|---|
Formule moléculaire |
C21H16N2O7S2 |
Poids moléculaire |
472.5 g/mol |
Nom IUPAC |
2-[(4-amino-9,10-dioxoanthracen-1-yl)sulfamoyl]-5-methylbenzenesulfonic acid |
InChI |
InChI=1S/C21H16N2O7S2/c1-11-6-9-16(17(10-11)32(28,29)30)31(26,27)23-15-8-7-14(22)18-19(15)21(25)13-5-3-2-4-12(13)20(18)24/h2-10,23H,22H2,1H3,(H,28,29,30) |
Clé InChI |
JHWMOBMLOQRENP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


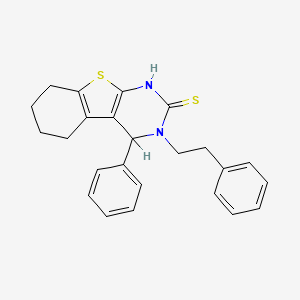

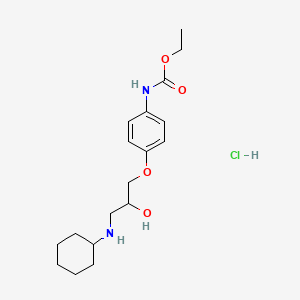
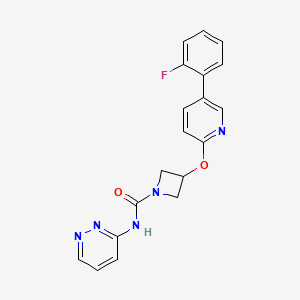
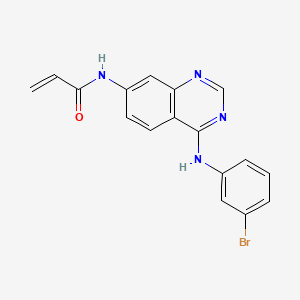




![7,18-bis(3-sulfanylphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12697662.png)
